molecular formula C8H9BF3KO B1371543 Potassium (4-ethoxyphenyl)trifluoroborate CAS No. 850623-60-8

Potassium (4-ethoxyphenyl)trifluoroborate

Cat. No. B1371543
CAS RN: 850623-60-8
M. Wt: 228.06 g/mol
InChI Key: VFMVIDDFXDLACU-UHFFFAOYSA-N
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Description

Potassium (4-ethoxyphenyl)trifluoroborate is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .


Synthesis Analysis

Potassium (4-ethoxyphenyl)trifluoroborate is stored at room temperature under an inert atmosphere . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Potassium (4-ethoxyphenyl)trifluoroborate is C8H9BF3KO . The InChI code is 1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 .


Chemical Reactions Analysis

Potassium (4-ethoxyphenyl)trifluoroborate is used in Suzuki Cross-Coupling reactions . It offers several advantages over the corresponding boronic acids and esters as it is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .


Physical And Chemical Properties Analysis

Potassium (4-ethoxyphenyl)trifluoroborate is a solid substance . It is stored at room temperature under an inert atmosphere . The molecular weight is 228.06 .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, including compounds like Potassium (4-ethoxyphenyl)trifluoroborate, are utilized in Suzuki cross-coupling reactions. These reactions are catalyzed by palladium and involve coupling potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates. The process yields good results and is notable for the air- and moisture-stability of the trifluoroborates, making them suitable for long-term storage. This reaction is significant for its tolerance of a variety of functional groups, expanding its utility in organic synthesis (Molander & Rivero, 2002).

Alkali Metal Salts with Aryltrifluoroborate Anions

Potassium (4-ethoxyphenyl)trifluoroborate can be part of novel alkali metal salts featuring aryltrifluoroborate anions. These salts are synthesized using a simple and safe process and exhibit unique physicochemical characteristics, especially in terms of their thermal properties. These salts are of interest due to their lower melting points compared to simple inorganic alkali halide salts, attributed to weaker interactions between alkali metal cations and aryltrifluoroborate anions (Iwasaki et al., 2016).

Rhodium-Catalyzed Asymmetric Additions

In the field of asymmetric synthesis, potassium organotrifluoroborates, including Potassium (4-ethoxyphenyl)trifluoroborate, are employed in rhodium-catalyzed asymmetric 1,4-additions to enones. These reactions produce high yields and enantioselectivities, highlighting the importance of reaction parameters such as temperature, solvent, and water cosolvent amount. This application is pivotal in the synthesis of enantioselective compounds (Pucheault et al., 2002).

Molten Salt Chemistry and Electrochemistry

Potassium (4-ethoxyphenyl)trifluoroborate plays a role in advancing molten salt chemistry and electrochemistry. Studies have shown that potassium cations can be electrochemically reduced in molten salts of potassium (meta-ethoxyphenyl)trifluoroborate. This discovery contributes significantly to the understanding and development of novel applications in these fields (Iwasaki et al., 2016).

Oxidation Reactions

Potassium organotrifluoroborates containing hydroxyl groups, similar to Potassium (4-ethoxyphenyl)trifluoroborate, can be oxidized using various oxidants. These oxidation reactions are notable for their moderate to excellent yields while retaining the trifluoroborate moiety. This process is particularly useful in Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of these compounds in organic chemistry (Molander & Petrillo, 2006).

Safety and Hazards

Potassium (4-ethoxyphenyl)trifluoroborate is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P312) .

Mechanism of Action

Target of Action

Potassium (4-ethoxyphenyl)trifluoroborate primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) and organic halides .

Mode of Action

The compound acts as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction . It interacts with aryl halides in the presence of a catalyst (such as palladium) or under thermal conditions . The trifluoroborate group in the compound provides the necessary boron atom for the reaction, while the ethoxyphenyl group serves as the organic moiety that forms the new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in synthetic organic chemistry . The reaction enables the formation of complex organic structures from simpler precursors, thus affecting a wide range of downstream synthetic pathways. The product of this reaction can be used as intermediates in the synthesis of various organic molecules .

Pharmacokinetics

As a reagent used in synthetic chemistry, its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific experimental conditions, including the solvent used, the temperature, and the presence of other reactants .

Result of Action

The primary result of the action of Potassium (4-ethoxyphenyl)trifluoroborate is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action, efficacy, and stability of Potassium (4-ethoxyphenyl)trifluoroborate are influenced by several environmental factors. These include the reaction temperature, the choice of solvent, and the presence of a suitable catalyst . The compound is known to be stable under oxidative conditions , and it should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

potassium;(4-ethoxyphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMVIDDFXDLACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635791
Record name Potassium (4-ethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850623-60-8
Record name Potassium (4-ethoxyphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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